3,4,5-Trifluoroiodobenzene
Overview
Description
3,4,5-Trifluoroiodobenzene is an organic compound with the chemical formula C6H2F3I. It is an aromatic compound containing both fluorine and iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trifluoroiodobenzene can be synthesized through an iodination reaction. The process involves the reaction of iodine with 3,4,5-trifluorobenzene. The reaction typically requires a catalyst and specific reaction conditions to ensure the efficient formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions. The process is optimized for high yield and purity, often utilizing advanced techniques and equipment to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, often in the presence of a solvent like dimethyl sulfoxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while reduction and oxidation reactions produce different fluorinated and iodinated compounds .
Scientific Research Applications
3,4,5-Trifluoroiodobenzene has several scientific research applications:
Organic Synthesis: It is used as a reagent or intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluoroiodobenzene involves its interaction with specific molecular targets. The compound can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trifluoro-5-iodobenzene
- 2,3,4-Trifluoroiodobenzene
- 4-Iodo-2,3,5-trifluorobenzene
Uniqueness
3,4,5-Trifluoroiodobenzene is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, making it valuable in specific synthetic applications and research areas .
Properties
IUPAC Name |
1,2,3-trifluoro-5-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJXJUHMVYLIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375314 | |
Record name | 3,4,5-Trifluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170112-66-0 | |
Record name | 3,4,5-Trifluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trifluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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